molecular formula C6H13NO2S B14252135 Propan-2-yl D-cysteinate CAS No. 208656-55-7

Propan-2-yl D-cysteinate

Cat. No.: B14252135
CAS No.: 208656-55-7
M. Wt: 163.24 g/mol
InChI Key: HXHFZINLHDNRTP-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl D-cysteinate is a chemical derivative of D-cysteine where the thiol group is protected by a propan-2-yl (isopropyl) group. In peptide and protein science, the protection of the cysteine thiol is a critical strategy to prevent unwanted side reactions, such as oxidation or premature disulfide bond formation, during complex synthetic processes like Solid-Phase Peptide Synthesis (SPPS) . The D-cysteine moiety is the non-natural enantiomer of the proteinogenic amino acid L-cysteine. D-amino acids are not incorporated into proteins synthesized by ribosomes, which makes them valuable tools in chemical biology. They are often used in the design of bioactive probes and as potent inhibitors of biological processes; for instance, D-cysteine itself is a powerful inhibitor of Escherichia coli growth . Furthermore, D-cysteine has been utilized in the design of sophisticated activatable molecular probes. In one application, a D-cysteine residue is incorporated into a near-infrared probe that targets tumor cells. Within the apoptotic cellular environment, the free thiol and amino groups of D-cysteine undergo a fast intramolecular condensation reaction with another component, leading to the formation of nanoparticles. This unique mechanism allows for the sensitive detection of caspase-3 activity via photoacoustic imaging, providing a tool for the early assessment of therapeutic efficacy . The specific propan-2-yl protecting group on the thiol can help modulate the compound's reactivity and solubility, making it a versatile building block for researchers developing novel peptides, protein conjugates, and other advanced biomaterials. This product is intended for research purposes only in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

208656-55-7

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

propan-2-yl (2S)-2-amino-3-sulfanylpropanoate

InChI

InChI=1S/C6H13NO2S/c1-4(2)9-6(8)5(7)3-10/h4-5,10H,3,7H2,1-2H3/t5-/m1/s1

InChI Key

HXHFZINLHDNRTP-RXMQYKEDSA-N

Isomeric SMILES

CC(C)OC(=O)[C@@H](CS)N

Canonical SMILES

CC(C)OC(=O)C(CS)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Propan 2 Yl D Cysteinate

Elucidation of Molecular Structure and Conformation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Propan-2-yl D-cysteinate in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, L-cysteine ethyl ester, the α-proton of the amino acid is shifted to a lower field. nih.gov For Propan-2-yl D-cysteinate, one would expect to observe distinct signals for the protons of the isopropyl group, the α-carbon, the β-carbon, and the amine and thiol groups. The isopropyl group would present as a doublet for the two methyl groups and a septet for the methine proton, a pattern characteristic of this moiety. docbrown.infodocbrown.info The chemical shifts and splitting patterns of the α- and β-protons provide information about their electronic environment and neighboring protons. For instance, in cysteine derivatives, the α-proton signal is often observed as a triplet due to coupling with the two β-protons. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct peaks for the carbonyl carbon of the ester, the α-carbon, the β-carbon, and the two unique carbons of the isopropyl group. mdpi.com The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum, confirming the presence of the ester group. nih.gov

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for Propan-2-yl D-cysteinate based on data from similar compounds. docbrown.infodocbrown.infomdpi.com

Table 1: Predicted NMR Spectroscopic Data for Propan-2-yl D-cysteinate

Nucleus Atom Predicted Chemical Shift (ppm) Predicted Multiplicity
¹H α-CH 3.5 - 4.0 Triplet
¹H β-CH₂ 2.8 - 3.2 Multiplet
¹H NH₂ 1.5 - 3.5 Broad Singlet
¹H SH 1.0 - 2.0 Triplet
¹H Isopropyl CH 4.8 - 5.1 Septet
¹H Isopropyl CH₃ 1.2 - 1.4 Doublet
¹³C C=O 170 - 175 -
¹³C α-C 54 - 58 -
¹³C β-C 25 - 30 -
¹³C Isopropyl CH 68 - 72 -

Note: Predicted values are based on analogous compounds and can vary based on solvent and experimental conditions.

Conformational analysis of cysteine derivatives can also be performed using ³JHH coupling constants obtained from ¹H NMR, which provides insights into the dihedral angles and preferred rotamers in solution. beilstein-journals.org

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular mass of Propan-2-yl D-cysteinate and for analyzing its fragmentation patterns, which aids in structural confirmation. Electrospray ionization (ESI) is a common technique used for analyzing amino acids and their derivatives. acs.org

The high-resolution mass spectrum (HRMS) would provide the exact mass of the protonated molecule [M+H]⁺, allowing for the confirmation of its elemental composition. For Propan-2-yl D-cysteinate (C₆H₁₃NO₂S), the expected molecular weight is approximately 163.07 g/mol .

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways. The fragmentation of protonated cysteine and its esters often involves characteristic losses. acs.orgnih.gov Common fragmentation pathways for protonated cysteine esters include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the ester group. acs.orgbiorxiv.org The fragmentation of the isopropyl ester would likely involve the loss of propene.

A study on the fragmentation of protonated cystine revealed that cleavage of the C-S and S-S bonds are primary fragmentation events. nih.gov For Propan-2-yl D-cysteinate, collision-induced dissociation (CID) would likely lead to the following key fragmentation pathways:

Loss of the isopropyl group: Resulting in the formation of a protonated D-cysteine ion.

Loss of H₂S: A common fragmentation for sulfur-containing amino acids.

Decarboxylation: Loss of the ester and carboxyl group as CO₂ and isopropanol (B130326).

The systematic study of fragmentation patterns for various amino acid esters has been instrumental in identifying general and specific fragmentation pathways. nist.gov

Table 2: Predicted Mass Spectrometry Data for Propan-2-yl D-cysteinate

Ion m/z (Predicted) Description
[M+H]⁺ 164.07 Protonated parent molecule
[M+Na]⁺ 186.05 Sodium adduct of parent molecule
[M+H - H₂O]⁺ 146.06 Loss of water
[M+H - NH₃]⁺ 147.05 Loss of ammonia
[M+H - C₃H₆]⁺ 122.03 Loss of propene from the isopropyl group

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for confirming the stereochemistry of chiral molecules like Propan-2-yl D-cysteinate. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules.

D-cysteine and its derivatives are known to be CD active. nih.gov The CD spectrum of Propan-2-yl D-cysteinate would be expected to show Cotton effects, which are characteristic positive or negative bands, at specific wavelengths. The sign of these Cotton effects is directly related to the absolute configuration of the chiral center. rsc.org For D-cysteine derivatives, the CD spectrum will be a mirror image of the corresponding L-cysteine derivative. researchgate.netsemanticscholar.org

Studies on cysteine derivatives have shown that the chiroptical properties can be influenced by the solvent and by the presence of metal ions. nih.govnih.gov The binding of metal ions can lead to significant changes in the CD spectrum, which can be used for sensing applications. nih.gov For instance, the addition of certain metal ions to a solution of a cysteine-based diketopiperazine resulted in a significant change in its chiroptical property. nih.gov

The CD spectrum of Propan-2-yl D-cysteinate would be a key identifier of its D-configuration, distinguishing it from its L-enantiomer. The specific wavelengths and signs of the Cotton effects would be characteristic of the electronic transitions within the molecule's chromophores, such as the carbonyl group of the ester and the sulfur atom.

Investigating Solid-State Structures Through X-ray Crystallography of D-Cysteine Derivatives

Crystal structures of cysteine esters and other derivatives have been determined, revealing details about their molecular packing and hydrogen bonding networks. iucr.orgnih.govfigshare.com For example, the crystal structure of L-cysteine ethyl ester hydrochloride has been determined, providing precise data on its molecular geometry. nih.gov A study of L-cystine dimethyl ester dihydrochloride (B599025) monohydrate also detailed its crystal and molecular structure. iucr.org

In the solid state, Propan-2-yl D-cysteinate would likely exhibit intermolecular hydrogen bonds involving the amine, thiol, and ester functional groups, which would stabilize the crystal lattice. iucr.org The conformation around the chiral α-carbon and the orientation of the isopropyl ester group would be precisely determined. The analysis of the crystal structure of S-nitroso-L-cysteine ethyl ester hydrochloride revealed the presence of two rotamers with respect to the N-C-C-S moiety in the crystal. nih.gov Such conformational polymorphism could also be possible for Propan-2-yl D-cysteinate.

The structural data obtained from X-ray crystallography of a suitable crystal of Propan-2-yl D-cysteinate would provide the ultimate confirmation of its molecular structure and stereochemistry.

Computational and Theoretical Chemistry of Propan 2 Yl D Cysteinate

Quantum Chemical Calculations on Molecular Conformations, Electronic Structure, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Propan-2-yl D-cysteinate. These calculations can predict the most stable three-dimensional arrangements of the atoms (conformations), the distribution of electrons within the molecule (electronic structure), and the relative energies of different conformations.

High-level quantum chemical calculations, such as those employing density functional theory (DFT), are used to explore the conformational landscape of cysteine derivatives. beilstein-journals.org For esterified derivatives of cysteine, studies have shown that conformational stability is not highly sensitive to the solvent environment. beilstein-journals.orgbeilstein-journals.org The preferred conformations are primarily dictated by a combination of hyperconjugative and steric effects, rather than intramolecular hydrogen bonding. beilstein-journals.orgbeilstein-journals.org

The energetics of different conformers can be calculated to determine their relative populations at equilibrium. These calculations provide relative Gibbs free energy (ΔG) and electronic energy with zero-point energy corrections (ΔE), which are crucial for understanding the molecule's behavior. beilstein-journals.org

Table 1: Theoretical Calculation Parameters for Cysteine Derivatives

Parameter Description
Level of Theory Describes the theoretical method used (e.g., ωB97X-D/aug-cc-pVTZ). beilstein-journals.org
Basis Set A set of functions used to build molecular orbitals.
Solvent Model Accounts for the effect of the solvent on the molecule's properties (e.g., IEF-PCM). beilstein-journals.org
Relative Energy (ΔE) The energy of a conformer relative to the most stable one, including zero-point vibrational energy. beilstein-journals.org
Gibbs Free Energy (ΔG) The energy of a conformer that accounts for enthalpy and entropy. beilstein-journals.org

| Population (%) | The percentage of each conformer present at equilibrium. beilstein-journals.org |

This table is interactive. Click on the headers to learn more about each parameter.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic nature of molecules like Propan-2-yl D-cysteinate over time. nih.govarxiv.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's flexibility and the full range of its accessible conformations.

MD simulations have been widely used to study the conformational landscapes of amino acids and their derivatives. nih.govacs.org By simulating the molecule in a virtual solvent box, researchers can analyze how its structure fluctuates and changes in a more realistic environment. arxiv.org This is particularly important for understanding how the molecule might behave in a biological context. The flexibility of cysteine derivatives is a key factor in their ability to interact with other molecules. beilstein-journals.org

Analysis of MD trajectories can reveal important dynamic properties, such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which quantify the stability and flexibility of different parts of the molecule, respectively. nih.gov

In Silico Binding Site Predictions and Ligand-Protein Interaction Modeling for Propan-2-yl D-Cysteinate Analogs

Computational methods are invaluable for predicting how Propan-2-yl D-cysteinate and its analogs might interact with proteins. These in silico techniques can identify potential binding sites on proteins and model the specific interactions that stabilize the ligand-protein complex.

Molecular docking is a common technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method scores different binding poses based on factors like shape complementarity and intermolecular forces. For cysteine analogs, docking studies can help identify which residues in a protein's active site are crucial for binding. mui.ac.irresearchgate.net

Following docking, MD simulations of the ligand-protein complex can provide a more detailed picture of the binding dynamics and stability. nih.govnih.gov These simulations can reveal how the protein and ligand adapt to each other upon binding and can be used to calculate the binding free energy, which is a measure of the binding affinity. brieflands.com Software like LigPlot+ can be used to visualize the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. ebi.ac.uk

Mechanistic Insights into D-Cysteine Ester Formation and Reactivity through Theoretical Models

Theoretical models provide a powerful means to investigate the chemical reactions involving D-cysteine esters, including their formation and subsequent reactivity. These models can elucidate reaction mechanisms by identifying transition states and calculating activation energies.

For instance, theoretical studies on the reaction of dithioesters with cysteine have shed light on the mechanism of hydrogen sulfide (B99878) (H₂S) release. rsc.orgrsc.org Density functional theory (DFT) calculations can be used to model the reaction pathway, including the initial nucleophilic attack, the formation of tetrahedral intermediates, and the final release of H₂S. rsc.org These calculations can also help determine the rate-determining step of the reaction. rsc.org

Furthermore, theoretical models can be employed to study the reactivity of the thiol group in cysteine derivatives towards various radicals. acs.org These studies can predict the thermodynamics and kinetics of different reaction pathways, such as hydrogen transfer and single-electron transfer, providing insights into the antioxidant potential of these compounds. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Propan-2-yl D-cysteinate
D-cysteine
L-cysteine
Dithioester
Hydrogen sulfide
N-acetyl-L-cysteine methyl ester
L-cysteine ethyl ester hydrochloride
Cysteine methyl ester
N-formylcysteinamide
D-homocysteine
D-penicillamine
L-homocysteine
L-penicillamine
Cysteamine
Hirudin
Thrombin
Glycine
Alanine
Serine
Threonine
Aspartic acid
Asparagine
Sulfamethoxazole

Applications of Propan 2 Yl D Cysteinate in Chemical Synthesis

Propan-2-yl D-Cysteinate as a Chiral Building Block for Complex Molecular Architectures

Propan-2-yl D-cysteinate is a foundational chiral building block for the asymmetric synthesis of intricate molecules. bldpharm.commdpi.comtcichemicals.comacs.org The D-configuration at its stereocenter is crucial for establishing specific spatial arrangements in the target molecule. In multi-step syntheses, this compound can be introduced early on to dictate the stereochemistry of subsequent transformations, thereby avoiding the need for difficult chiral separations later in the synthetic route. wikipedia.org The synthesis of enantiomerically pure compounds is of paramount importance in fields like pharmaceuticals and materials science, and chiral building blocks like Propan-2-yl D-cysteinate are essential tools to achieve this. acs.org The isopropyl ester protects the carboxylic acid from unwanted reactions, while the thiol and amine groups provide reactive handles for further molecular elaboration.

Table 1: Examples of Complex Architectures Utilizing Cysteine-derived Chiral Building Blocks

Target Molecule Class Role of Chiral Cysteine Derivative Synthetic Strategy
Alkaloids Introduction of a key stereocenter. Asymmetric hydrogenation and subsequent cyclization. chemrxiv.org
Macrocycles Formation of cyclic structures via thiol-based chemistry. Ring-closing metathesis or intramolecular nucleophilic substitution. nih.gov
Bioactive Heterocycles Serves as a scaffold to build complex ring systems. Pictet-Spengler condensation or multicomponent reactions. mdpi.com

Integration into Peptide and Peptidomimetic Synthesis

The incorporation of Propan-2-yl D-cysteinate into peptide chains is a key strategy for creating novel peptides and peptidomimetics with unique structures and functions. unimi.itnih.gov Standard solid-phase peptide synthesis (SPPS) protocols can readily accommodate this building block, allowing for its precise placement within a peptide sequence. explorationpub.comgoogle.com

The use of a D-amino acid like D-cysteinate can confer resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thus increasing the in vivo half-life of the resulting peptide. Furthermore, the introduction of a D-amino acid can induce specific secondary structures, such as β-turns or unique helical motifs, which can be critical for biological activity. mdpi.com The thiol side chain remains a key site for modification, enabling the creation of cyclic peptides, disulfide bridges with other cysteine residues, or the attachment of labels and cargo molecules. ucl.ac.ukrsc.org

In peptidomimetic design, Propan-2-yl D-cysteinate can be part of a scaffold that mimics the spatial arrangement of a natural peptide's active site. nih.gov This allows for the development of molecules that retain the biological function of the original peptide but have improved properties such as stability, bioavailability, and receptor affinity. mdpi.comnih.gov

Table 2: Research Findings on D-Cysteine Integration in Peptide Synthesis

Research Focus Key Finding Implication Reference
Native Chemical Ligation (NCL) D-cysteine at the N-terminus can participate in NCL, forming a native peptide bond with a C-terminal thioester. Enables the synthesis of large, complex proteins and peptides that can include non-native D-amino acids. ucl.ac.ukrsc.orgnih.gov
Prebiotic Chemistry Cysteine-derived amidonitriles readily polymerize into complex mixtures of thiol-rich polypeptides. Demonstrates a plausible pathway for the formation of complex peptides on the early Earth. nih.gov
3CL Protease Inhibitors Peptidomimetic compounds incorporating cysteine-reactive warheads show potent inhibition of viral proteases like SARS-CoV-2 3CLpro. Highlights the use of cysteine-like structures in designing targeted antiviral agents. nih.govnih.gov

Role in Derivatization Strategies for Advanced Analytical and Separation Sciences

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical technique. researchgate.netmdpi-res.comcanada.ca Propan-2-yl D-cysteinate, and D-cysteine itself, are effective derivatizing agents due to their chiral nature and reactive thiol group.

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.orgrsc.org One common method involves derivatizing the enantiomeric mixture with a single, pure enantiomer of another chiral compound, known as a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers.

Propan-2-yl D-cysteinate can serve as such an agent. When it reacts with a racemic mixture (e.g., of chiral aldehydes or carboxylic acids), it forms two diastereomeric products. These diastereomers have different physical properties, such as solubility and affinity for a stationary phase, which allows them to be separated by standard techniques like crystallization or chromatography. mdpi.comresearchgate.net After separation, the original enantiomers can often be recovered by cleaving the bond to the derivatizing agent. This approach is fundamental in producing enantiomerically pure compounds for the pharmaceutical industry. mdpi.com

Table 3: Chiral Resolution Strategies Using Cysteine Derivatives

Analyte Class Derivatization Reaction Separation Technique Outcome
Racemic Aldehydes Schiff base formation with the amine group, followed by cyclization with the thiol group to form stable thiazolidine (B150603) derivatives. Chiral High-Performance Liquid Chromatography (HPLC). researchgate.net Separation of diastereomeric thiazolidines, allowing quantification of the original aldehyde enantiomers.
Racemic Carboxylic Acids Amide bond formation with the amine group of the D-cysteinate. Gas Chromatography (GC) or HPLC on a standard (achiral) column. Separation of the resulting diastereomeric amides.

In analytical chemistry, especially when dealing with complex samples like biological fluids or food products, it can be difficult to detect and quantify low concentrations of specific analytes. mdpi.com Derivatization with an agent like D-cysteine can significantly improve analytical sensitivity and specificity. researchgate.netnih.gov

For instance, when analyzing aldehydes in beverages, derivatizing them with D-cysteine forms stable thiazolidine-4-carboxylic acid derivatives. researchgate.net These derivatives are more amenable to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The derivatization step can introduce a readily ionizable group, enhancing the signal in the mass spectrometer and leading to much lower detection limits. researchgate.net This strategy avoids issues like the formation of multiple isomers (syn- and anti-) that can occur with other derivatizing agents, simplifying quantification. researchgate.net Similarly, derivatizing thiol-containing molecules with reagents like monobromobimane (B13751) prior to analysis prevents their oxidation and allows for accurate quantification in biological samples. nih.gov The principle extends to using D-cysteine derivatives to tag molecules, making them easier to track and measure in complex proteomic or metabolomic workflows. chemrxiv.orgresearchgate.net

Table 4: Enhancement of Analytical Detection via Derivatization

Analyte Matrix Derivatizing Agent Analytical Technique Enhancement Reference
Aldehydes Beverages D-cysteine LC-MS/MS Formation of a single, stable derivative per aldehyde, improving quantification and sensitivity. researchgate.net
Thiol Peptides Biological Samples Monobromobimane LC-MS/MS Prevents oxidation of thiols during sample preparation, ensuring accurate measurement. nih.gov
Cysteine Residues Proteins Iodoacetamide Alkyne (IAA) Chemoproteomics (LC-MS/MS) Allows for the specific capture and identification of cysteine-containing peptides from complex protein mixtures. chemrxiv.orgresearchgate.net

Biochemical Interactions and Enzymatic Studies of Propan 2 Yl D Cysteinate Non Clinical

Interactions with Cysteine-Modifying Enzymes and Biochemical Reagents

The unique structural characteristics of propan-2-yl D-cysteinate, particularly the presence of a thiol group, make it a focal point for studies involving cysteine-modifying enzymes and various biochemical reagents. The reactivity of its cysteine residue is central to its interactions within biological systems. nih.gov The specificity of these interactions is often dictated by the local protein environment, including the spatial arrangement of the cysteine residue and electrostatic interactions with neighboring amino acids. nih.gov

The thiol group of the cysteine moiety in propan-2-yl D-cysteinate is a key player in redox reactions. It can participate in thiol-disulfide exchange, a fundamental process in protein folding and regulation. libretexts.orgwikipedia.org This reaction involves the nucleophilic attack of a thiolate on a disulfide bond, leading to the formation of a new disulfide bond and the release of a new thiol. wikipedia.org This process is critical for the correct formation of disulfide bridges in proteins, which stabilizes their tertiary and quaternary structures. wikipedia.org In cellular environments, the thiol-disulfide balance is tightly regulated by enzymes like thioredoxin and glutaredoxin, which catalyze the reduction of disulfide bonds. nih.gov

The redox activity of cysteine residues is also central to the function of enzymes like peroxiredoxins, which protect cells from oxidative damage. nih.gov These enzymes utilize a catalytic cysteine that is oxidized to a sulfenic acid intermediate. nih.gov The study of compounds like propan-2-yl D-cysteinate can provide insights into the mechanisms of these redox-sensitive enzymes.

Key ProcessDescriptionKey Molecules Involved
Thiol-Disulfide Exchange A reaction where a thiolate group attacks a disulfide bond, leading to the formation of a new disulfide bond and a new thiol. wikipedia.orgCysteine, Glutathione, Thioredoxin libretexts.orgwikipedia.org
Protein Folding The process by which a polypeptide chain acquires its native three-dimensional structure, often stabilized by disulfide bonds. libretexts.orgProtein Disulfide Isomerase (PDI) nih.gov
Redox Signaling Cellular signaling pathways that are regulated by the oxidation and reduction of key molecules, including cysteine residues in proteins.Peroxiredoxins, Glutaredoxin nih.govnih.gov

The nucleophilic nature of the thiol group in propan-2-yl D-cysteinate makes it a primary target for electrophilic molecules. researchgate.net In biological systems, electrophiles can be generated from various metabolic processes or from exposure to environmental chemicals. researchgate.net The reaction of these electrophiles with protein thiols can lead to post-translational modifications that alter protein function. researchgate.net

Studies using biological mimics can help to understand the reactivity of cysteine residues with specific electrophiles. The pKa of the thiol group, which is influenced by its local environment, is a critical factor determining its nucleophilicity. researchgate.net Proximity to basic amino acid residues can lower the pKa, making the thiol more reactive at physiological pH. researchgate.net

Assessment as an Enzyme Substrate or Inhibitor Analog in In Vitro Systems

Propan-2-yl D-cysteinate can be investigated as a potential substrate or inhibitor for various enzymes, particularly those that act on cysteine or its derivatives. For instance, cysteine proteases, a class of enzymes that utilize a cysteine residue in their active site for catalysis, are a relevant target. nih.gov These enzymes are involved in a wide range of physiological processes, and their dysregulation is implicated in several diseases. biorxiv.org

The D-configuration of the cysteine in propan-2-yl D-cysteinate makes it an interesting candidate for studying enzyme stereospecificity. While most enzymes are highly specific for L-amino acids, some have been shown to process D-isomers. google.com In vitro kinetic assays can be employed to determine if propan-2-yl D-cysteinate acts as a substrate, leading to a measurable product, or as an inhibitor, reducing the enzyme's activity towards its natural substrate. plos.orgstanford.edu For example, irreversible inhibitors often contain an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine. biorxiv.orgnih.gov

Enzyme ClassPotential Interaction with Propan-2-yl D-cysteinateSignificance
Cysteine Proteases Could act as a substrate analog or an inhibitor, potentially interacting with the active site cysteine. nih.govbiorxiv.orgImportant for understanding enzyme mechanism and for drug development. biorxiv.org
Cystathionine β-synthase As a D-cysteine derivative, it could be tested for interaction with enzymes in the cysteine biosynthesis pathway. nih.govnih.govProvides insight into the specificity and regulation of amino acid metabolism.
Depalmitoylases Could be investigated as a mimic of S-acylated cysteine, a post-translational modification. stanford.eduRelevant for studying the dynamics of protein lipidation and signaling.

Role in Protein Engineering and Site-Specific Protein Modification

The unique reactivity of the cysteine thiol group has been widely exploited in protein engineering and for the site-specific modification of proteins. rsc.org Propan-2-yl D-cysteinate, as a modified cysteine, can be conceptually utilized in these advanced biochemical techniques.

One powerful method is the use of unnatural amino acids (UAAs) to introduce novel chemical functionalities into proteins. nih.gov This is typically achieved by engineering an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. scispace.comnih.gov While direct incorporation of propan-2-yl D-cysteinate would require a specifically evolved synthetase, its structure provides a blueprint for designing UAAs with tailored properties.

Furthermore, the thiol group of a cysteine residue can be chemically modified to introduce a variety of labels, cross-linkers, or other moieties. nih.govmdpi.com For example, techniques like native chemical ligation (NCL) and expressed protein ligation (EPL) rely on the unique reactivity of an N-terminal cysteine to create larger, semi-synthetic proteins. rsc.org The principles governing the reactivity of the thiol in propan-2-yl D-cysteinate are directly relevant to these powerful protein engineering strategies. The development of bifunctional linkers that can be attached to cysteine residues allows for the site-specific installation of post-translational modifications, providing tools to study their effects on protein function. acs.org

Implications for Understanding Natural Biosynthesis Pathways Involving D-Cysteine Derivatives

While L-cysteine is the common proteinogenic amino acid, D-cysteine and its derivatives are found in some natural products, particularly in certain bacterial peptides. The biosynthesis of these D-amino acid-containing molecules often involves specialized enzymes that can either racemize L-amino acids or directly incorporate D-amino acids.

The study of synthetic compounds like propan-2-yl D-cysteinate can offer insights into the substrate specificity of enzymes involved in these pathways. For example, understanding how an enzyme in a D-cysteine biosynthetic pathway interacts with a modified substrate like propan-2-yl D-cysteinate can reveal details about its active site architecture and catalytic mechanism.

In the biosynthesis of some peptide natural products, cysteine residues undergo significant enzymatic transformations. For instance, in the formation of epidermin, a lanthionine-containing antibiotic, a cysteine residue is oxidatively decarboxylated to form an S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) residue. researchgate.net This complex transformation highlights the diverse enzymatic chemistry that can be applied to cysteine. Investigating the potential for enzymes from such pathways to act on propan-2-yl D-cysteinate could provide valuable information about their mechanistic intricacies.

Future Research Directions and Emerging Avenues for Propan 2 Yl D Cysteinate

Development of Novel and Sustainable Synthetic Routes

The industrial production of amino acid esters has traditionally relied on methods that are often costly and environmentally burdensome. google.com Future research will prioritize the development of green and sustainable synthetic pathways for producing propan-2-yl D-cysteinate.

A primary focus will be on enzymatic and whole-cell biocatalysis . These methods offer high stereospecificity, mild reaction conditions, and reduced waste. doi.org Researchers are exploring the use of enzymes like cysteine synthases and lipases for the synthesis of cysteine derivatives. capes.gov.brrsc.orgnih.gov For instance, lipase (B570770) CALB (Novozym 435) has been successfully used for the selective esterification of other amino derivatives in green solvents, achieving high conversion rates. rsc.org Similarly, bacterial cysteine synthases have been employed for the efficient synthesis of L-cysteine derivatives, a methodology that could be adapted for D-enantiomers like propan-2-yl D-cysteinate. nih.gov Another approach involves using cysteine desulfhydrase as a catalyst, which allows for the stereospecific production of L-cysteine derivatives from inexpensive starting materials under mild conditions, a process that could potentially be engineered for D-cysteine. google.com

The move towards greener chemical methods is also a key research direction. This includes using less hazardous reagents and solvents. For example, trimethylchlorosilane in methanol (B129727) has been shown to be an efficient system for the esterification of various amino acids at room temperature, offering a more convenient alternative to traditional acidic or harsh conditions. mdpi.com The development of catalytic procedures that avoid the formation of large amounts of salt by-products is another important goal. acs.org Microwave-assisted synthesis represents another green chemistry approach that can significantly reduce reaction times and increase yields for amino acid-based compounds. semanticscholar.org

Aspect Traditional Synthesis (e.g., Fischer Esterification) Future Sustainable Routes
Catalyst Strong mineral acids (e.g., HCl, H₂SO₄)Enzymes (Lipases, Proteases), Whole-cell biocatalysts
Solvents Excess alcohol (serves as solvent and reactant)Green solvents (e.g., 2-methyltetrahydrofuran), ionic liquids, or solvent-free systems
Conditions High temperatures, often requiring refluxMild temperatures (room temp. to ~60 °C)
By-products Stoichiometric amounts of salt waste, waterMinimal waste, biodegradable components
Efficiency Often requires complex workup and purificationHigh selectivity, simpler purification, potential for continuous flow processes. rsc.org

Exploration of New Catalytic Applications in Stereoselective Transformations

The unique structural features of propan-2-yl D-cysteinate—a chiral center, a nucleophilic thiol group, and an ester moiety—make it a promising candidate as a ligand or organocatalyst in stereoselective synthesis. While research on this specific molecule is nascent, the broader class of cysteine derivatives has shown significant promise.

Future explorations will likely focus on using propan-2-yl D-cysteinate as a chiral ligand in transition-metal-catalyzed reactions. Thiol-containing ligands are known to bind strongly with various metals, and the chirality of the D-cysteinate backbone could induce high enantioselectivity. rsc.org Research into synergistic catalytic systems, such as those using copper/palladium or copper/iridium, has enabled the synthesis of complex α-quaternary cysteine derivatives with excellent enantioselectivities. rsc.orgresearchgate.net Propan-2-yl D-cysteinate could be explored as a ligand in similar asymmetric allylation reactions or other C-C bond-forming transformations. acs.org

The development of chiral ionic liquids (CILs) based on L-cysteine derivatives for asymmetric aldol (B89426) reactions has demonstrated the potential of these scaffolds as organocatalysts. mdpi.com Similar CILs could be synthesized from propan-2-yl D-cysteinate to catalyze a range of reactions, offering the benefits of high activity and recyclability. The thiol group can also participate directly in catalysis, such as in Michael-type additions to electron-deficient olefins. acs.org

Catalytic System Potential Reaction Role of Propan-2-yl D-cysteinate
Transition Metal Complexes (e.g., Pd, Ir, Cu)Asymmetric Allylic Alkylation, Heck ReactionChiral Thiol Ligand
OrganocatalysisAsymmetric Aldol Condensation, Michael AdditionChiral Catalyst or Precursor to Chiral Ionic Liquid. mdpi.com
Nanoparticle CatalysisEnantioselective HydrogenationChiral Stabilizing Agent on Metal Nanoparticles

Advanced Computational Modeling for Predicting Novel Structure-Function Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the behavior of molecules and guiding experimental work. sci-hub.box For propan-2-yl D-cysteinate, advanced computational modeling will be crucial in several areas.

One key area is predicting catalytic activity . DFT calculations can model the transition states of potential catalytic cycles, helping to determine the feasibility and likely stereochemical outcome of reactions where propan-2-yl D-cysteinate acts as a ligand or catalyst. acs.org Such studies can elucidate reaction mechanisms, for example, by modeling the interaction of the thiol group with substrates or the coordination of the molecule to a metal center. researchgate.net

Another emerging direction is understanding and predicting self-assembly and material properties . Computational models can simulate how molecules of propan-2-yl D-cysteinate might interact with each other or with surfaces, such as gold, to form self-assembled monolayers (SAMs). nih.govrsc.org These models can predict binding energies, molecular orientation, and the resulting electronic properties of the surface, which is vital for designing sensors or functional materials. sci-hub.boxnih.gov Molecular dynamics (MD) simulations can further reveal the dynamic behavior of these systems, providing insights into the mechanisms of inhibition for enzymes or the formation of larger supramolecular structures. nih.gov This predictive power allows researchers to screen potential applications and optimize molecular design before undertaking extensive laboratory synthesis. diva-portal.orgscispace.com

Computational Method Predicted Property / Application Significance
Density Functional Theory (DFT)Reaction energetics, transition states, orbital analysis. acs.orgnih.govPredicts feasibility and stereoselectivity of new catalytic reactions.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-ligand binding, reaction mechanisms in active sites. acs.orgElucidates interactions if used as an enzyme inhibitor or substrate mimic.
Molecular Dynamics (MD)Self-assembly behavior, conformational stability of SAMs, hydrogel formation. nih.govGuides the design of functional materials and predicts their dynamic properties.
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural features with biological activity or physical properties. mdpi.comAccelerates the discovery of derivatives with enhanced catalytic or material functions.

Integration into Complex Molecular Architectures for Functional Materials

The functional groups of propan-2-yl D-cysteinate make it an excellent building block for integration into more complex molecular architectures, leading to the creation of advanced functional materials.

A significant area of future research is the development of stimuli-responsive materials . The thiol group is redox-active and can be oxidized to form disulfide bonds, which can then be cleaved by a reducing agent. This reversible covalent chemistry can be harnessed to create hydrogels that exhibit autonomous gel-sol-gel transitions or other smart materials that respond to changes in the redox environment. chemrxiv.org Cysteine derivatives have been used to create such oxidation-responsive supramolecular hydrogels. chemrxiv.org

The ability of the thiol group to bind strongly to gold surfaces makes propan-2-yl D-cysteinate a prime candidate for creating well-defined self-assembled monolayers (SAMs) . nih.govsioc-journal.cnacs.org Such SAMs can be used to modify electrode surfaces for biosensors or to create chiral surfaces that can interact differently with other chiral molecules. xmu.edu.cn Research on D- and L-cysteine SAMs has already shown that these surfaces can influence the growth and morphology of neurons, demonstrating their potential in biomedical applications. acs.org

Furthermore, cysteine and its derivatives can be incorporated as functional linkers in metal-organic frameworks (MOFs) . acs.orgnih.gov This functionalization can impart chirality to the MOF, creating materials for enantioselective separations or catalysis. rsc.org For example, L-cysteine functionalized MOFs have shown high efficiency in enriching N-linked glycopeptides for analysis. acs.orgnih.govresearchgate.net Propan-2-yl D-cysteinate could be used to build novel MOFs with tailored pore environments and functionalities for applications in catalysis, separations, and drug delivery.

Finally, cysteine derivatives are being used to synthesize fully bio-based polymers, such as internal emulsifiers for high-toughness waterborne polyurethanes, by leveraging ultrafast thiol-ene reactions. rsc.org This highlights a path toward creating sustainable, high-performance polymers where propan-2-yl D-cysteinate could serve as a key monomer or functionalizing agent. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.